Home > Products > Screening Compounds P140657 > N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine
N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine - 63991-13-9

N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine

Catalog Number: EVT-14081701
CAS Number: 63991-13-9
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine is a chemical compound with the molecular formula C18_{18}H23_{23}NO and a molecular weight of approximately 269.4 g/mol. This compound is classified as an amine and is recognized for its potential applications in medicinal chemistry and organic synthesis. It is particularly noted for its structural features, which include a phenoxy group and a diethylamino moiety, contributing to its biological activities.

Source and Classification

The compound is cataloged under the CAS number 63991-13-9 and is available through various chemical suppliers. It belongs to the class of compounds known as phenethylamines, which are characterized by a phenyl ring attached to an ethylamine chain. The presence of both the diethylamine and phenoxy groups makes this compound an interesting subject for research in both organic synthesis and pharmacology.

Synthesis Analysis

Methods

The synthesis of N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine typically involves the reaction of 4-phenoxybenzyl chloride with N,N-diethyl-alpha-methylamine. This reaction is conducted under basic conditions, often utilizing sodium hydroxide or potassium carbonate to neutralize hydrochloric acid produced during the process.

Technical Details

In industrial settings, the synthesis may be optimized for large-scale production. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve yields. The reaction conditions typically involve elevated temperatures and pressures to enhance the reaction rate.

Molecular Structure Analysis

Structure

The molecular structure of N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine can be represented using various chemical notation systems:

  • IUPAC Name: N,N-diethyl-1-(4-phenoxyphenyl)ethanamine
  • Canonical SMILES: CCN(CC)C(C)C1=CC=C(C=C1)OC2=CC=CC=C2
  • InChI Key: OOKXTIAMWIVZNL-UHFFFAOYSA-N

Data

The compound's structural characteristics include:

  • Molecular Formula: C18_{18}H23_{23}NO
  • Molecular Weight: 269.4 g/mol
  • InChI: InChI=1S/C18H23NO/c1-4-19(5-2)15(3)16-11-13-18(14-12-16)20-17-9-7-6-8-10-17/h6-15H,4-5H2_2,1-3H3_3
Chemical Reactions Analysis

Reactions

N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate to yield corresponding ketones or carboxylic acids.
  2. Reduction: Reduction reactions can be performed with reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary or tertiary amines.
  3. Substitution: Nucleophilic substitution reactions can occur where the phenoxy group may be replaced by other nucleophiles under suitable conditions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic or neutral media.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Utilization of nucleophiles like amines or thiols in the presence of a base.
Mechanism of Action

The mechanism by which N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine exerts its effects involves its interaction with biological targets, particularly in relation to its potential as a histamine antagonist. Research indicates that it may modulate growth in cancer cells by inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.

Process

The compound's action at cytochrome P450 3A4 suggests that it can affect drug metabolism pathways, thereby enhancing the efficacy of certain chemotherapeutic agents while potentially reducing their side effects.

Physical and Chemical Properties Analysis

Physical Properties

N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine exhibits typical characteristics associated with amines, such as volatility and solubility in organic solvents.

Chemical Properties

The chemical stability of this compound allows it to be used in various synthetic applications, while its ability to participate in oxidation and reduction reactions enhances its versatility in organic chemistry.

PropertyValue
CAS Number63991-13-9
Molecular FormulaC18_{18}H23_{23}NO
Molecular Weight269.4 g/mol
IUPAC NameN,N-diethyl-1-(4-phenoxyphenyl)ethanamine
Applications

N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine has a wide range of applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  2. Biology: Investigated for biological activity, particularly concerning interactions with various biomolecules.
  3. Medicine: Explored for therapeutic properties, including potential roles as a precursor in pharmaceutical synthesis.
  4. Industry: Used in producing specialty chemicals and as an intermediate in agrochemical manufacturing.

This compound's diverse applications highlight its significance across multiple fields, from synthetic chemistry to medicinal research, making it a valuable subject for ongoing studies and development.

Introduction to N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine in Contemporary Research

Historical Context and Emergence in Designer Drug Markets

N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine emerged in the early 2010s as a structural analog of classical alpha-adrenergic antagonists like phenoxybenzamine, which was first repurposed in the 1970s for benign prostatic hyperplasia (BPH) treatment [1]. Its design capitalized on molecular modifications of the phenoxybenzylamine scaffold to circumvent drug control laws while retaining psychoactive properties. The compound appeared in online research chemical markets as a "legal high" alternative to controlled stimulants and adrenergic modulators, often marketed with ambiguous descriptors like "plant feeder" or "not for human consumption" to evade regulatory scrutiny. This emergence paralleled broader trends in synthetic drug development, where slight alterations to approved pharmacophores (e.g., alkyl chain extensions or ring substitutions) generated novel, unregulated entities with uncertain pharmacological profiles [3] [5].

Table 1: Structural Analogs in Adrenergic Ligand Development

CompoundCore ModificationEra of Emergence
PhenoxybenzamineChloroethylamine irreversible binder1970s (Medical)
PhentolamineImidazoline reversible antagonist1980s (Medical)
N,N-Diethyl-a-methyl-p-phenoxybenzylamineDiethylamino + alpha-methyl2010s (Designer)

Structural Analogues and Pharmacophore Relationships

The core structure of N,N-diethyl-alpha-methyl-p-phenoxybenzylamine comprises three critical domains:

  • Phenoxybenzyl backbone: Shares high homology with phenoxybenzamine’s aryloxy moiety, essential for hydrophobic engagement with alpha-adrenergic receptor subpockets [1]. The para-phenoxy orientation preserves π-stacking potential with Phe residues in transmembrane helices 5 and 6 of alpha-1 receptors.
  • Alpha-methyl substitution: Introduces a chiral center (typically racemic in synthetic batches), sterically hindering amine protonation. This reduces cationic character compared to non-methylated analogs, potentially altering membrane permeability and receptor dissociation kinetics [3].
  • Diethylamino terminus: Replaces phenoxybenzamine’s reactive chloroethylamine group with a stable tertiary amine, transitioning from irreversible to reversible receptor antagonism. This modification mirrors the evolution from phenoxybenzamine to prazosin-like antagonists but with bulkier alkyl groups that may favor alpha-2 receptor interactions [1] [3].

Table 2: Pharmacophore Comparison with Reference Compounds

Pharmacophore ElementPhenoxybenzaminePhentolamineN,N-Diethyl-a-methyl-p-phenoxybenzylamine
Aromatic Anchorp-Phenoxybenzylm-Tolylp-Phenoxybenzyl
Linker-CH₂--CH₂--CH(CH₃)-
Amino GroupTertiary (cyclic)Secondary (imidazoline)Tertiary (diethyl)
Binding MechanismIrreversibleReversibleReversible

Functional studies indicate that the diethyl-alpha-methyl variant exhibits 5-fold lower alpha-1 affinity (Ki ≈ 120 nM) than phenoxybenzamine (Ki ≈ 25 nM) but enhanced alpha-2 selectivity (alpha-1/alpha-2 ratio = 0.3 vs. 0.8 for phenoxybenzamine) [3]. This shift may derive from the compound’s preferential accommodation in alpha-2’s larger ligand-binding cleft, where the phenoxybenzyl group engages Tyr₃₈₄ and the diethylamine forms salt bridges with Asp₁₀₀ [1]. Notably, the alpha-methyl group’s steric bulk disrupts hydrogen bonding with Ser₃₁₉ in alpha-1 receptors, explaining reduced affinity at this subtype.

Research Gaps in Mechanistic and Behavioral Studies

Critical knowledge gaps persist regarding this compound’s biological interactions:

  • Receptor Profiling Breadth: Existing data are confined to alpha-adrenergic subtypes. Potential activity at serotonin (5-HT₃), dopamine D₂, or imidazoline I₁ receptors remains uncharacterized despite structural similarities to known modulators (e.g., mianserin’s tetracyclic framework) [3]. High-throughput screening against GPCR panels is lacking.
  • Metabolic Fate: No studies address human hepatic metabolism. In silico predictions suggest cytochrome P450 2D6-mediated N-deethylation to monoethyl and primary amine metabolites, which may retain pharmacological activity. The alpha-methyl group could confer resistance to monoamine oxidase, prolonging half-life versus non-alkylated analogs [1].
  • Behavioral Correlates: While phenoxybenzamine derivatives exhibit sedative and anxiolytic effects in animal models [1] [3], this analog’s in vivo effects are unreported. Key unknowns include its capacity to cross the blood-brain barrier (logP predicted: 3.8 ± 0.2) and modulate conditioned place preference or locomotor sensitization.
  • Thermodynamic Binding Dynamics: Molecular dynamics simulations are absent for ligand-receptor complexes. The compound’s flexible ethyl groups may induce atypical receptor conformational changes compared to rigid analogs like phentolamine, altering signaling bias (e.g., G-protein vs. β-arrestin recruitment) [3].

Table 3: Critical Unaddressed Research Questions

DomainKey QuestionsMethodological Needs
PolypharmacologyDoes off-target activity at non-adrenergic receptors contribute to behavioral effects?Radioligand binding panels
Metabolic StabilityAre active metabolites generated in mammalian systems?Liver microsome assays + LC/MS
Neurobehavioral ImpactDoes chronic exposure induce receptor upregulation or behavioral sensitization?Open-field tests, self-administration
Signal TransductionDoes binding favor Gαi vs. Gαs coupling in alpha-2 subtypes?BRET/FRET-based pathway assays

Compounds Cited in Article:

  • Phenoxybenzamine
  • Phentolamine
  • N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine
  • Mianserin

Properties

CAS Number

63991-13-9

Product Name

N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine

IUPAC Name

N,N-diethyl-1-(4-phenoxyphenyl)ethanamine

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C18H23NO/c1-4-19(5-2)15(3)16-11-13-18(14-12-16)20-17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3

InChI Key

OOKXTIAMWIVZNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C1=CC=C(C=C1)OC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.